molecular formula C18H19BrN2O5 B6574094 2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl 5-bromofuran-2-carboxylate CAS No. 1638736-52-3

2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl 5-bromofuran-2-carboxylate

Cat. No.: B6574094
CAS No.: 1638736-52-3
M. Wt: 423.3 g/mol
InChI Key: AZYKJJYJTQWMOW-UHFFFAOYSA-N
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Description

2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 5-bromofuran-2-carboxylate is a synthetic organic compound characterized by three key structural motifs: (1) a 5-bromofuran-2-carboxylate ester group, (2) a 2-oxoethyl linker, and (3) a 4-(2-methoxyphenyl)piperazine moiety. The oxoethyl spacer may influence solubility and pharmacokinetic properties.

Properties

IUPAC Name

[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 5-bromofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O5/c1-24-14-5-3-2-4-13(14)20-8-10-21(11-9-20)17(22)12-25-18(23)15-6-7-16(19)26-15/h2-7H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZYKJJYJTQWMOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)COC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Piperazine Derivatives

  • Target Compound vs. 1f (): Both contain a piperazine core, but 1f incorporates a urea-thiazole system instead of the target’s ester-linked bromofuran.
  • Target Compound vs. 4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-ylmethanone (): The latter replaces the oxoethyl-bromofuran group with a benzodioxole-benzofuran system, likely altering receptor selectivity due to differences in aromatic stacking and electron distribution .

Bromofuran/Benzofuran Esters

  • Target Compound vs. Ethyl 5-bromo-1-benzofuran-2-carboxylate () : The benzofuran in the latter has extended aromaticity compared to the target’s simpler furan, which could enhance UV absorption or fluorescence properties. The ethyl ester group may confer higher volatility than the target’s piperazine-linked oxoethyl chain .
  • Target Compound vs.

Pharmacological and Physical Property Trends

  • Melting Points : Piperazine-urea derivatives (e.g., 1f, 1g) exhibit higher melting points (190–207°C) due to strong intermolecular hydrogen bonding, whereas bromofuran esters with flexible chains (e.g., target compound) likely have lower melting points, though data are unavailable .
  • Bioactivity : Piperazine moieties are associated with serotonin/dopamine receptor modulation, suggesting the target compound could explore CNS applications. In contrast, benzofuran esters () are often studied for antimicrobial or anti-inflammatory effects .

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